molecular formula C17H17Br2NO2 B12112794 2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide CAS No. 4068-52-4

2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide

Cat. No.: B12112794
CAS No.: 4068-52-4
M. Wt: 427.1 g/mol
InChI Key: XRWUSUOKYGNNCY-UHFFFAOYSA-N
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Description

2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide is an organic compound characterized by the presence of bromine atoms, an ethoxyphenyl group, and a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide typically involves the following steps:

    Bromination: The starting material, 3-phenylpropanamide, undergoes bromination using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. This step introduces bromine atoms at the 2 and 3 positions of the propanamide chain.

    Amidation: The dibrominated intermediate is then reacted with 4-ethoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and amidation steps, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a debrominated product.

    Oxidation Reactions: The ethoxyphenyl group can undergo oxidation to form corresponding phenolic derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Products with nucleophiles replacing bromine atoms.

    Reduction: Debrominated 3-phenylpropanamide derivatives.

    Oxidation: Phenolic derivatives of the ethoxyphenyl group.

Scientific Research Applications

2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The bromine atoms and the ethoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. This compound may inhibit or activate pathways involved in inflammation, cell proliferation, or apoptosis, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-N-(4-methoxyphenyl)-3-phenylpropanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2,3-Dibromo-N-(4-hydroxyphenyl)-3-phenylpropanamide: Contains a hydroxy group, offering different reactivity and biological activity.

    2,3-Dibromo-N-(4-methylphenyl)-3-phenylpropanamide: Features a methyl group, affecting its chemical and physical properties.

Uniqueness

2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

4068-52-4

Molecular Formula

C17H17Br2NO2

Molecular Weight

427.1 g/mol

IUPAC Name

2,3-dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide

InChI

InChI=1S/C17H17Br2NO2/c1-2-22-14-10-8-13(9-11-14)20-17(21)16(19)15(18)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3,(H,20,21)

InChI Key

XRWUSUOKYGNNCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C(C2=CC=CC=C2)Br)Br

Origin of Product

United States

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